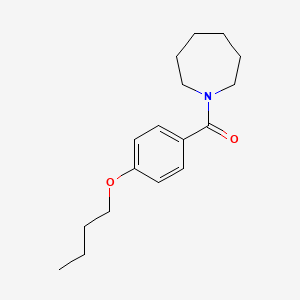![molecular formula C13H14N4O4 B4985057 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid](/img/structure/B4985057.png)
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DPI is a heterocyclic compound that contains an imidazole ring and a phenylpropanoic acid moiety.
作用機序
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid exerts its effects through the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, inflammatory molecules that contribute to pain and inflammation. 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One advantage of using 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid in lab experiments is its specificity for COX-2 inhibition, which allows for the selective targeting of inflammation and pain without affecting the activity of COX-1, an enzyme involved in the production of protective prostaglandins. However, 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid has limited solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid. One area of interest is the development of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid analogs with improved solubility and potency. Another area of research is the identification of novel targets for 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid, which may expand its potential applications beyond its current uses as a COX-2 inhibitor and anti-cancer agent. Additionally, further studies are needed to investigate the safety and efficacy of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid in human trials.
合成法
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid can be synthesized through a multi-step process involving the reaction of imidazole-2-carboxylic acid with phenylacetic acid, followed by a cyclization reaction to form the imidazole ring. The final step involves the oxidation of the resulting compound to yield 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid. This synthetic method has been optimized to produce 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid in high yields and purity.
科学的研究の応用
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid has been extensively studied for its potential applications in various scientific fields. In the field of pharmacology, 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c18-11(19)8(6-7-4-2-1-3-5-7)17-10-9(15-13(17)21)14-12(20)16-10/h1-5,8-10H,6H2,(H,15,21)(H,18,19)(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWXKPHPXIJLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C3C(NC(=O)N3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)

![N-methyl-N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4985012.png)

![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B4985041.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)

![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4985059.png)
![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4985074.png)